molecular formula C22H34O4 B1679581 Rotundifuran CAS No. 50656-65-0

Rotundifuran

Cat. No. B1679581
CAS RN: 50656-65-0
M. Wt: 362.5 g/mol
InChI Key: QKHCQFQIJKXMOE-UGFIEOPBSA-N
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Description

Rotundifuran (RF) is a potent anti-inflammatory and anti-cancer compound . It is a natural compound predominantly present in Vitex Rotundifolia .


Synthesis Analysis

Rotundifuran is a labdane type diterpene that is isolated from Vitex rotundifolia . It has been found to inhibit the cell cycle progression and induce apoptosis in human myeloid leukemia cells .


Molecular Structure Analysis

The molecular formula of Rotundifuran is C22H34O4 . Its average mass is 362.503 Da and its monoisotopic mass is 362.245697 Da .

Scientific Research Applications

Cancer Therapy: Lung Cancer

Rotundifuran (RF) has been identified as a potent anti-cancer compound with significant effects on lung cancer cells. Research indicates that RF can inhibit the growth of lung cancer cells, suggesting its potential as a therapeutic agent . The mechanism of action is through the induction of ferroptosis, a form of cell death distinct from apoptosis, involving lipid peroxidation and changes in mitochondrial permeability .

Cancer Therapy: Cervical Cancer

In the realm of cervical cancer, RF has shown promise in suppressing the proliferation of cancer cell lines such as HeLa and SiHa. The compound induces apoptosis in these cells, potentially through the reactive oxygen species (ROS)-induced mitochondrial-dependent pathway. This effect has been confirmed in vitro and in xenograft models, highlighting RF’s potential as a treatment option for cervical cancer .

Cell Signaling and Regulation

RF’s influence on cell signaling pathways, particularly those involved in cell growth and death, is a critical area of application. Its ability to alter the expression of ferroptosis-related genes suggests that RF could be used to study and manipulate these pathways for therapeutic purposes .

Future Directions

Rotundifuran has shown potential as a therapeutic agent for cancer treatment . Further studies are needed to validate its clinical use . It has been suggested that Cyr61 could be a potential target for Rotundifuran in cervical cancer cells .

properties

IUPAC Name

[(1R,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3/t15-,18-,19+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHCQFQIJKXMOE-UGFIEOPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198698
Record name Rotundifuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rotundifuran

CAS RN

50656-65-0
Record name Rotundifuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50656-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rotundifuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050656650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rotundifuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROTUNDIFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2UY9AYG4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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